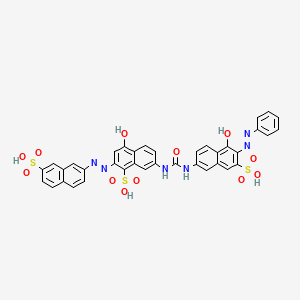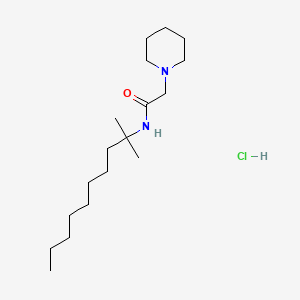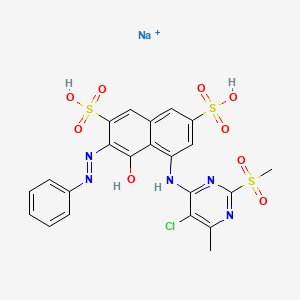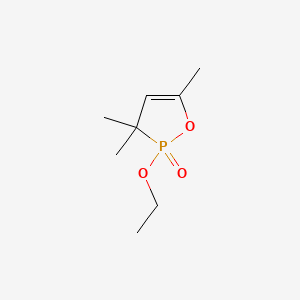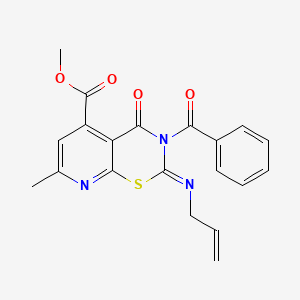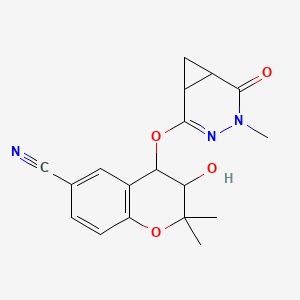
2H-1-Benzopyran-6-carbonitrile, 3,4-dihydro-2,2-dimethyl-3-hydroxy-4-((4-methyl-5-oxo-3,4-diazabicyclo(4.1.0)hept-2-en-2-yl)oxy)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2H-1-Benzopyran-6-carbonitrile, 3,4-dihydro-2,2-dimethyl-3-hydroxy-4-((4-methyl-5-oxo-3,4-diazabicyclo(4.1.0)hept-2-en-2-yl)oxy)- is a complex organic compound with a unique structure. It belongs to the class of benzopyrans, which are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine.
Vorbereitungsmethoden
The synthesis of 2H-1-Benzopyran-6-carbonitrile, 3,4-dihydro-2,2-dimethyl-3-hydroxy-4-((4-methyl-5-oxo-3,4-diazabicyclo(4.1.0)hept-2-en-2-yl)oxy)- can be achieved through a condensation reaction. One common method involves the reaction between 1,1-diethoxy-3-methyl-2-butene and 4-cyanophenol in the presence of pyridine . This reaction yields the desired benzopyran derivative with high efficiency.
Analyse Chemischer Reaktionen
This compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine or other reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2H-1-Benzopyran-6-carbonitrile, 3,4-dihydro-2,2-dimethyl-3-hydroxy-4-((4-methyl-5-oxo-3,4-diazabicyclo(4.1.0)hept-2-en-2-yl)oxy)- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound exhibits various biological activities, making it a subject of interest in pharmacological studies.
Medicine: Due to its potential therapeutic properties, it is studied for its effects on various biological targets.
Industry: The compound is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 2H-1-Benzopyran-6-carbonitrile, 3,4-dihydro-2,2-dimethyl-3-hydroxy-4-((4-methyl-5-oxo-3,4-diazabicyclo(4.1.0)hept-2-en-2-yl)oxy)- include:
6-Cyano-2,2-dimethylchromene: A closely related compound with similar structural features.
2H-1-Benzopyran, 3,4-dihydro-2,2-dimethyl-: Another benzopyran derivative with comparable properties.
3,4-Dihydro-6-methyl-2H-1-benzopyran-2-one: A methylated derivative with distinct biological activities.
These compounds share structural similarities but differ in their specific functional groups and biological activities, highlighting the uniqueness of 2H-1-Benzopyran-6-carbonitrile, 3,4-dihydro-2,2-dimethyl-3-hydroxy-4-((4-methyl-5-oxo-3,4-diazabicyclo(4.1.0)hept-2-en-2-yl)oxy)-.
Eigenschaften
CAS-Nummer |
154186-66-0 |
|---|---|
Molekularformel |
C18H19N3O4 |
Molekulargewicht |
341.4 g/mol |
IUPAC-Name |
3-hydroxy-2,2-dimethyl-4-[(4-methyl-5-oxo-3,4-diazabicyclo[4.1.0]hept-2-en-2-yl)oxy]-3,4-dihydrochromene-6-carbonitrile |
InChI |
InChI=1S/C18H19N3O4/c1-18(2)15(22)14(12-6-9(8-19)4-5-13(12)25-18)24-16-10-7-11(10)17(23)21(3)20-16/h4-6,10-11,14-15,22H,7H2,1-3H3 |
InChI-Schlüssel |
MKTQQSFOHCYVKM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C(C(C2=C(O1)C=CC(=C2)C#N)OC3=NN(C(=O)C4C3C4)C)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4,4'-[1,3,4-Oxadiazole-2,5-diylbis[(2-methyl-4,1-phenylene)azo]]bis[3-hydroxy-N-methylnaphthalene-2-carboxamide]](/img/structure/B12722826.png)

